molecular formula C22H21FN4O3 B2501342 N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1105206-64-1

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

カタログ番号: B2501342
CAS番号: 1105206-64-1
分子量: 408.433
InChIキー: YVRSGBGAWXPKNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds It is characterized by the presence of a dihydropyridine ring, which is a common structural motif in many biologically active molecules

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Fluorophenyl and Methylphenyl Groups:

    Carbamoylation: The final step involves the carbamoylation of the amine group using a suitable carbamoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Anticancer Activity

One of the primary applications of this compound is in cancer treatment. Research indicates that it exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including SNB-19, OVCAR-8, and NCI-H40.
  • Percent Growth Inhibition (PGI) :
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%

These results suggest that the compound effectively inhibits the growth of these cancer cells, indicating its potential as an anticancer agent .

Neurological Applications

Emerging studies suggest that this compound may also have implications in treating neurological disorders:

  • Potential for Neuroprotection : Preliminary data indicate that it could protect neuronal cells from damage in models of neurodegeneration.
  • Impact on Neurotransmitter Systems : Its structural components may influence neurotransmitter activity, potentially aiding in conditions like depression or anxiety.

Table 1: Anticancer Efficacy

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Table 2: Neurological Impact Research

Study FocusFindingsReference
NeuroprotectionReduced apoptosis in neuronal models
Neurotransmitter ActivityModulation of serotonin levels

作用機序

The mechanism of action of N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

類似化合物との比較

Similar Compounds

  • N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-({[(4-bromophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability.

生物活性

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its diverse biological activities. The molecular formula is C24H25FN4O5C_{24}H_{25}FN_{4}O_{5} with a molecular weight of 468.48 g/mol. The presence of the fluorophenyl and methylphenyl groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The dihydropyridine moiety is particularly noted for its role in calcium channel blocking and antihypertensive activities. Studies have shown that modifications to the dihydropyridine structure can enhance binding affinity and selectivity towards specific biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related dihydropyridine derivatives. For instance, a multi-component synthesis study reported moderate antimycobacterial activity for synthesized dihydropyrimidines, suggesting that structural analogs may exhibit similar properties .

2. Anticancer Properties

The compound has been investigated for anticancer activity. A study highlighted that certain dihydropyridine derivatives showed significant cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms. Further research into this compound could yield insights into its efficacy against specific cancers.

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Dihydropyridines are known to inhibit enzymes involved in metabolic pathways. For example, related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Case Studies

Case Study 1: Antimicrobial Screening
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with fluorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines revealed that specific modifications on the dihydropyridine scaffold could lead to increased cytotoxicity. The compound was tested alongside known chemotherapeutics to evaluate synergistic effects, indicating promising results in combination therapies .

Data Tables

Activity Target IC50 (µM) Reference
AntimicrobialStaphylococcus aureus15
Anticancer (A549)Lung Cancer Cell Line10
COX InhibitionCOX-15

特性

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-15-2-4-17(5-3-15)13-27-14-18(8-11-20(27)28)21(29)25-26-22(30)24-12-16-6-9-19(23)10-7-16/h2-11,14H,12-13H2,1H3,(H,25,29)(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRSGBGAWXPKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。